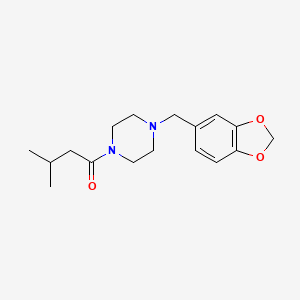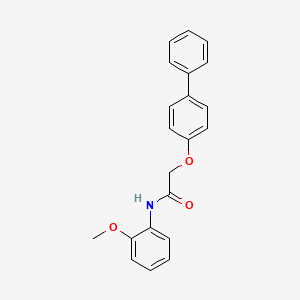![molecular formula C19H15BrN6O B5595614 N'-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5595614.png)
N'-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to the one typically involves multi-step reactions starting from base compounds like isoniazid, which reacts with ethylacetoacetate and various aldehydes to afford arylidene derivatives. These derivatives undergo cyclocondensation with hydrazine hydrate to produce pyrazole derivatives (Ojha, Bapna, & Talesara, 2008). Such processes may be analogous to synthesizing the compound , involving strategic functional group transformations and condensation reactions.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques like IR, NMR, and mass spectral data, providing insights into the arrangement of atoms and the presence of specific functional groups. The structure is a critical factor influencing the compound's reactivity and interactions with biological targets. For instance, studies on similar pyrazole derivatives reveal detailed structural information that could predict the behavior of the target compound (Karrouchi et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles or electrophiles, facilitated by the presence of multiple reactive sites. For example, the conversion of pyrazole derivatives through treatment with reagents like phthalimidoxyethyl bromide indicates the potential for diverse chemical transformations (Ojha, Bapna, & Talesara, 2008).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
This compound and its derivatives have shown promising results in antimicrobial and antifungal screenings. A study by Ojha, Bapna, and Talesara (2008) synthesized compounds that were tested for antibacterial, antifungal, antiviral, and anticancer activities, highlighting the broad-spectrum potential of these molecules (Ojha, Bapna, & Talesara, 2008). Additionally, Liu et al. (2013) synthesized N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-(halo-o-hydroxyphenyl)hydrazide derivatives, demonstrating potential antibacterial compounds against fungi and gram-negative bacteria (Liu et al., 2013).
Anticancer and Antitubercular Activity
Research has also explored the anticancer and antitubercular potential of derivatives of this compound. For instance, Boechat et al. (2011) reported on derivatives of isoniazid showing significant activity against Mycobacterium tuberculosis, with low cytotoxicity against liver and kidney cells, providing a high therapeutic index for mycobacterial infections (Boechat et al., 2011). Rashdan et al. (2018) focused on the synthesis of pyrazolo[1,2-b]phthalazinediones with antiproliferative efficacy on human hepatic cancer cell lines, emphasizing the importance of these compounds in pharmaceutical research (Rashdan et al., 2018).
Molecular Dynamic Simulations and Docking Studies
Further, Pillai et al. (2017) conducted vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound structurally similar to the one , to analyze its stability and potential as an inhibitor of CDK2s, which are crucial in the study of cancer treatments (Pillai et al., 2017).
Eigenschaften
IUPAC Name |
N-[(E)-[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O/c20-17-4-2-14(3-5-17)18-16(13-26(25-18)11-1-8-21)12-23-24-19(27)15-6-9-22-10-7-15/h2-7,9-10,12-13H,1,11H2,(H,24,27)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTRHWBGKYTEBS-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=NNC(=O)C3=CC=NC=C3)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=N/NC(=O)C3=CC=NC=C3)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5595557.png)

phosphinic acid](/img/structure/B5595561.png)
![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5595569.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5595575.png)
![5-(4-fluorophenyl)-2-(2-methylphenyl)-3-(2-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5595582.png)
![N-(2-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5595591.png)


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5595607.png)

![ethyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5595635.png)
